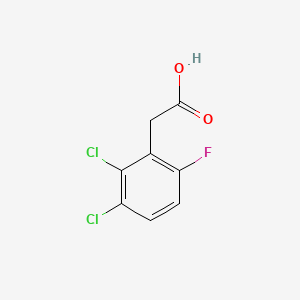

2,3-Dichloro-6-fluorophenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichloro-6-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQADAIPGCGGTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393187 | |

| Record name | 2,3-Dichloro-6-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-57-0 | |

| Record name | 2,3-Dichloro-6-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-6-fluorophenylacetic acid

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway to 2,3-Dichloro-6-fluorophenylacetic acid, a valuable substituted phenylacetic acid derivative with potential applications as a key intermediate in the development of novel pharmaceutical agents. The guide details a strategic retrosynthetic analysis, a multi-step synthesis protocol with in-depth mechanistic explanations, and a thorough characterization workflow for the final product. The methodologies are designed to be reproducible and scalable, catering to the needs of researchers in medicinal chemistry and process development.

Strategic Rationale and Retrosynthetic Analysis

The synthesis of highly substituted aromatic compounds such as this compound requires careful planning to ensure correct regiochemistry and high yields. A retrosynthetic approach reveals a logical pathway starting from a commercially available precursor, 2,3-Dichloro-6-fluorotoluene. This strategy is predicated on the robustness of benzylic functionalization, a well-established transformation in organic synthesis.

The core logic involves a two-stage transformation:

-

Benzylic Bromination: The methyl group of 2,3-Dichloro-6-fluorotoluene is selectively converted into a bromomethyl group. This step introduces a versatile handle for subsequent C-C bond formation.

-

Cyanation and Hydrolysis: The resulting benzyl bromide is converted to a benzyl cyanide (phenylacetonitrile) intermediate. The nitrile group then undergoes acidic hydrolysis to furnish the desired carboxylic acid moiety.

This pathway is advantageous due to the relatively mild conditions required and the high selectivity of the key transformations, minimizing the formation of complex side products.

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dichloro-6-fluorophenylacetic acid

Abstract: This document provides an in-depth technical examination of the essential physicochemical properties of 2,3-Dichloro-6-fluorophenylacetic acid. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of data. It synthesizes known values with the underlying scientific principles and provides detailed, field-proven experimental protocols for their determination. By explaining the causality behind methodological choices, this guide aims to equip the reader with a robust framework for understanding, handling, and utilizing this compound in a research and development setting.

Introduction and Chemical Identity

This compound is a halogenated derivative of phenylacetic acid. The introduction of chlorine and fluorine atoms onto the phenyl ring significantly modifies the molecule's electronic and steric properties, which in turn dictates its physicochemical behavior. A thorough understanding of these properties is a non-negotiable prerequisite for any application, from chemical synthesis to pharmaceutical development, as they govern critical parameters such as solubility, membrane permeability, reactivity, and formulation stability.

This guide provides both the established data for this compound and, crucially, the methodologies to independently verify or determine these properties.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(2,3-dichloro-6-fluorophenyl)acetic acid | [1] |

| CAS Number | 886497-57-0 | [1][2][3] |

| Molecular Formula | C₈H₅Cl₂FO₂ | [1][2][3] |

| Molecular Weight | 223.03 g/mol | [2][3] |

| Canonical SMILES | O=C(O)CC1=C(F)C=CC(Cl)=C1Cl | [1] |

| InChI Key | SQADAIPGCGGTQM-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [4] |

Core Physicochemical Properties & Experimental Determination

The functional behavior of a chemical compound in a biological or chemical system is a direct consequence of its physical properties. This section details the key parameters for this compound and provides robust, step-by-step protocols for their experimental determination.

Table 2: Summary of Physicochemical Properties

| Property | Value / Status | Significance |

| Melting Point (°C) | 131 - 135 | Indicator of purity and lattice energy. |

| Aqueous Solubility | Data not available | Affects bioavailability and formulation. |

| pKa | Data not available | Governs ionization state, solubility, and receptor binding. |

| LogP (Octanol/Water) | Data not available | Measures lipophilicity, predicting membrane permeability. |

Melting Point

The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow range, typically 1-2°C. A broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point.[5]

-

Significance: The relatively high melting point suggests a stable crystal lattice with significant intermolecular forces. This value is critical for quality control, identification, and assessing purity.

This protocol describes the use of a standard digital melting point apparatus, a technique chosen for its precision and small sample requirement.[6][7]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity and artificially depress the melting range.[6]

-

Finely powder a small amount of the sample.

-

Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[5]

-

Invert the tube and tap it firmly on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The final packed sample height should be 2-3 mm to ensure uniform heating.[6]

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[6]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15°C per minute to establish a rough range.[8]

-

For an accurate measurement, set the starting temperature to 15-20°C below the expected melting point.[6]

-

Set the heating ramp rate to a slow 1-2°C per minute. This slow rate is critical to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the carboxylic acid group is the primary acidic proton. The pKa value is the pH at which the protonated (neutral) and deprotonated (anionic) forms of the molecule are present in equal concentrations. This parameter is arguably one of the most critical for drug development, as it dictates the ionization state of the molecule at physiological pH (approx. 7.4), which in turn governs its solubility, absorption, distribution, and receptor interaction.[9][10]

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[12][13][14] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[12]

-

System Preparation:

-

Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[12] This step is crucial for the accuracy of all subsequent measurements.

-

Prepare a standardized solution of ~0.1 M NaOH titrant.

-

Prepare an accurately weighed solution of this compound (e.g., 1 mM) in a suitable solvent system. If aqueous solubility is low, a co-solvent system (e.g., water/methanol) may be required, though this necessitates extrapolation to determine the aqueous pKa.[13]

-

Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[10][12]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution in a jacketed beaker to maintain a constant temperature.[10]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Purge the solution with nitrogen for 5-10 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[12]

-

Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

-

The resulting sigmoidal curve will show a buffer region where the pH changes slowly upon addition of the base.[12]

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the titration curve (ΔpH/ΔV).

-

The pH at the half-equivalence point (Veq/2) is equal to the pKa of the compound.[12]

-

Lipophilicity (LogP)

The n-octanol/water partition coefficient (P) is the ratio of a compound's concentration in an immiscible two-phase system of n-octanol and water at equilibrium. It is typically expressed in its logarithmic form, LogP.[15]

LogP = log₁₀ ([solute]octanol / [solute]water)

LogP is the fundamental measure of a molecule's lipophilicity ("fat-loving") or hydrophobicity. It is a critical predictor of a drug's pharmacokinetic properties, including its ability to cross cell membranes (absorption), its distribution into tissues, and its potential for metabolic clearance.[9] For oral drug candidates, a LogP value of less than 5 is one of Lipinski's "Rule of Five" guidelines.[15][16]

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[16][17] It is most accurate for compounds with LogP values in the range of -2 to 4.[17]

-

Preparation of Phases:

-

Prepare water-saturated n-octanol and n-octanol-saturated water. This is achieved by vigorously mixing equal volumes of high-purity n-octanol and water for 24 hours, followed by separation of the two phases. This pre-saturation is essential to ensure the volumes of the phases do not change during the experiment.[16]

-

Prepare a stock solution of this compound in n-octanol.

-

-

Partitioning Experiment:

-

In a suitable vessel (e.g., a separatory funnel or screw-cap tube), combine a precise volume of the n-octanol stock solution with a precise volume of the n-octanol-saturated water. The volume ratio can be adjusted depending on the expected LogP to ensure the final concentration in both phases is analytically quantifiable.

-

Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours, and the time required should be determined in preliminary experiments. Insufficient shaking time is a common source of error.[17]

-

After agitation, cease shaking and allow the two phases to separate completely. Centrifugation at low speed can be used to accelerate and improve the separation of the layers.

-

-

Analysis:

-

Carefully withdraw a sample from both the aqueous and the n-octanol phases. Extreme care must be taken to avoid cross-contamination of the phases during sampling.[17]

-

Determine the concentration of the analyte in each phase using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The analytical method must be calibrated for both the aqueous and octanol matrices.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of this value. The experiment should be repeated at least in triplicate to ensure reproducibility.

-

Note on LogD: Since this compound is an ionizable compound, its partitioning behavior is pH-dependent. The measurement described above determines the LogP of the neutral form. To understand its lipophilicity at a specific pH (like physiological pH 7.4), a LogD (Distribution Coefficient) measurement is required. The protocol is identical, except that the aqueous phase is replaced with a buffer of the desired pH (e.g., a phosphate buffer for pH 7.4).[9][16]

Visualization of Experimental Workflows and Property Relationships

Visual diagrams are essential for clarifying complex protocols and conceptual relationships. The following diagrams, rendered using Graphviz, illustrate a key experimental workflow and the interplay between the physicochemical properties discussed.

Experimental Workflow: Shake-Flask LogP Determination

The following diagram outlines the critical steps and decision points in the gold-standard shake-flask method for LogP determination.

Caption: Workflow for LogP determination via the shake-flask method.

Inter-relationship of Physicochemical Properties

This diagram illustrates how the core physicochemical properties are interconnected and how they collectively influence a compound's behavior in a pharmaceutical context.

Caption: Interplay of key physicochemical properties in drug development.

Conclusion

This guide has detailed the critical physicochemical properties of this compound, providing both known values and the expert-level protocols required for their determination. While key data points such as melting point are established, others like pKa, LogP, and aqueous solubility require experimental determination for accurate characterization. The provided methodologies—capillary melting point determination, potentiometric titration for pKa, and the shake-flask method for LogP—represent robust and reliable approaches for any research or development laboratory. Understanding and applying these principles and techniques is fundamental to successfully advancing the study and application of this compound.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Ferreira, L., & dos Santos, R. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Chemsrc. (2019). Fluorophenylacetic acid series. Retrieved from [Link]

-

protocols.io. (2024). LogP/LogD shake-flask method. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Faculty of Pharmacy of Ankara University, 40(1), 46-61. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy, 48(1), 249-258. Retrieved from [Link]

-

Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 17(1), 85-98. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Fluorophenylacetic acid series | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 886497-57-0 [sigmaaldrich.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. 2,6-DICHLORO-4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | 886503-16-8 [amp.chemicalbook.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

An In-depth Technical Guide to 2,3-Dichloro-6-fluorobenzeneacetic Acid (CAS No. 886497-57-0): Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-6-fluorobenzeneacetic acid (CAS No. 886497-57-0), a halogenated aromatic carboxylic acid. The document elucidates the physicochemical properties of this compound and explores its primary role as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. While direct biological applications of 2,3-Dichloro-6-fluorobenzeneacetic acid are not extensively documented, its significance lies in its utility as a foundational scaffold for the construction of potentially bioactive heterocyclic systems. This guide will detail its chemical characteristics and provide insights into its synthetic applications, supported by established protocols for the preparation of its derivatives.

Chemical and Physical Properties

2,3-Dichloro-6-fluorobenzeneacetic acid is a solid organic compound with the molecular formula C₈H₅Cl₂FO₂ and a molecular weight of 223.03 g/mol .[1] The structural arrangement of two chlorine atoms and a fluorine atom on the benzene ring, coupled with the acetic acid moiety, imparts specific reactivity and properties to the molecule.

Table 1: Physicochemical Properties of 2,3-Dichloro-6-fluorobenzeneacetic Acid

| Property | Value | Reference |

| CAS Number | 886497-57-0 | [1] |

| Molecular Formula | C₈H₅Cl₂FO₂ | [1] |

| Molecular Weight | 223.03 g/mol | [1] |

| Melting Point | 131-135 °C | |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)Cl)CC(=O)O)F | |

| InChI Key | SQADAIPGCGGTQM-UHFFFAOYSA-N | [2] |

| Alternative Names | (2,3-Dichloro-6-fluorophenyl)acetic acid, Benzeneacetic acid, 2,3-dichloro-6-fluoro- | [2] |

Synthetic Utility and Applications

The primary application of 2,3-Dichloro-6-fluorobenzeneacetic acid lies in its role as a building block in organic synthesis. Its substituted phenylacetic acid structure makes it a valuable precursor for the creation of more complex molecules, particularly heterocyclic compounds that are of interest in drug discovery and materials science.

Precursor for Bioactive Heterocycles

Halogenated aromatic compounds are frequently utilized in the design of bioactive molecules due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties. 2,3-Dichloro-6-fluorobenzeneacetic acid serves as a key starting material for the synthesis of various heterocyclic systems. While specific biological activity for the parent compound is not widely reported, its derivatives are explored for their therapeutic potential.

Experimental Protocols: Synthesis of Derivatives

The true value of 2,3-Dichloro-6-fluorobenzeneacetic acid is demonstrated through its chemical transformations. Below are representative protocols for the synthesis of derivatives, showcasing its utility as a chemical intermediate.

General Considerations for Handling

As with all halogenated organic compounds, appropriate safety precautions should be taken when handling 2,3-Dichloro-6-fluorobenzeneacetic acid. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Esterification of 2,3-Dichloro-6-fluorobenzeneacetic Acid

The carboxylic acid group of 2,3-Dichloro-6-fluorobenzeneacetic acid can be readily esterified, a common step in protecting the carboxylic acid or in creating derivatives for further reactions.

Workflow for Esterification:

Sources

An In-depth Technical Guide to 2,3-Dichloro-6-fluorophenylacetic Acid: A Core Intermediate in Modern Drug Discovery

This guide provides an in-depth exploration of 2,3-dichloro-6-fluorophenylacetic acid, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explain the causal relationships behind its synthesis, characterization, and application, offering field-proven insights into its strategic importance.

Introduction: The Strategic Value of a Halogenated Phenylacetic Acid

This compound (DCFPA) is a highly functionalized aromatic carboxylic acid. Its structure is distinguished by a strategic arrangement of halogen atoms—chlorine and fluorine—on the phenyl ring. This specific substitution pattern is not arbitrary; it imparts unique electronic properties and steric configurations that make DCFPA a valuable and versatile building block in medicinal chemistry. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

While structurally related to the core of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, DCFPA's primary role is that of a precursor, enabling the synthesis of more complex and novel molecular entities aimed at a range of therapeutic targets.[1][2] This guide will illuminate the path from its synthesis to its potential application, providing the technical foundation necessary for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of a chemical's properties and hazards is the bedrock of its safe and effective use in a laboratory setting. The data below has been consolidated from multiple supplier and safety data sheets.

Core Properties

All quantitative data is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 886497-57-0 | [3][4] |

| Molecular Formula | C₈H₅Cl₂FO₂ | [3][4] |

| Molecular Weight | 223.03 g/mol | [4] |

| Melting Point | 131-135 °C | [4][5] |

| Appearance | Off-white to white solid/powder | [6][7] |

| Storage Temperature | 2-8°C, Keep container tightly closed in a dry, well-ventilated place. | [4][6] |

Hazard Identification and Safe Handling

Based on data for structurally similar compounds, DCFPA should be handled with care, assuming it may cause skin and serious eye irritation.[7][8] Adherence to standard laboratory safety protocols is mandatory.

| Hazard Class | GHS Statement | Precautionary Codes |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a lab coat.[6][7] Handle in a chemical fume hood to avoid inhalation of dust.[6]

First-Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][9]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[7]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[7][9]

Synthesis and Manufacturing Pathway

The synthesis of highly substituted phenylacetic acids requires a robust and controlled multi-step process. While numerous methods exist for similar molecules, the following protocol represents a logical and industrially scalable approach adapted from established methodologies for preparing fluorinated phenylacetic acids.[10][11][12]

Proposed Synthetic Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Fluorophenylacetic acid series | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 11. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 12. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2,3-Dichloro-6-fluorophenylacetic acid

A Senior Application Scientist's Perspective on Unveiling Therapeutic Potential Through Structure-Activity Relationship Analysis

Introduction

2,3-Dichloro-6-fluorophenylacetic acid is a halogenated derivative of phenylacetic acid with the CAS Number 886497-57-0.[1] A comprehensive review of the scientific literature reveals a notable absence of direct studies on the biological activity and therapeutic targets of this specific molecule. However, the structural motifs present in this compound—a phenylacetic acid core and specific halogen substitutions (chlorine and fluorine)—are features of numerous well-characterized bioactive molecules. This guide, therefore, adopts a structure-activity relationship (SAR) approach to infer and propose potential therapeutic targets for this compound. By examining the established pharmacology of structurally analogous compounds, we can construct a robust, data-driven framework for initiating research and development programs centered on this molecule.

Halogenation is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of compounds, including metabolic stability, lipophilicity, and target binding affinity.[2][3][4] The presence of both chlorine and fluorine atoms on the phenyl ring of this compound suggests that it may possess unique biological activities worthy of investigation. This guide will delve into the most probable therapeutic avenues for this compound, propose specific molecular targets, and provide detailed experimental workflows for the validation of these hypotheses.

Inferred Therapeutic Potential and Associated Targets

Based on the pharmacological profiles of structurally related halogenated phenylacetic acid derivatives, we can hypothesize several promising therapeutic applications for this compound.

Anti-inflammatory and Analgesic Agent Targeting Cyclooxygenase (COX) Enzymes

A significant number of phenylacetic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs). A prime example is Diclofenac, a 2,6-dichlorophenylacetic acid derivative. The structural similarity between Diclofenac and this compound is a strong indicator that the latter may also exhibit anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes. Fluorophenylacetic acids are also recognized as key intermediates in the synthesis of anti-inflammatory and analgesic drugs.[5]

Core Hypothesis: this compound functions as an inhibitor of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The specific halogenation pattern may influence the potency and selectivity of COX inhibition.

Proposed Molecular Targets:

-

Cyclooxygenase-1 (COX-1)

-

Cyclooxygenase-2 (COX-2)

Causality of Experimental Choices: A primary screening against both COX-1 and COX-2 is essential to determine the compound's potency and selectivity. Selectivity for COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.

Anticancer Agent with Potential Cytotoxic Activity

Recent studies have highlighted the anticancer potential of fluorophenylacetic acid derivatives. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated significant cytotoxic effects against prostate (PC3) and breast cancer (MCF-7) cell lines.[6] The incorporation of halogen atoms can enhance the lipophilicity of a compound, facilitating its passage through cell membranes and potentially increasing its intracellular concentration to exert cytotoxic effects.

Core Hypothesis: this compound may induce cytotoxicity in cancer cells through various mechanisms, such as apoptosis induction, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Proposed Molecular Targets:

-

While the specific targets are yet to be identified, initial screening should focus on broad markers of apoptosis (e.g., caspase activation) and cell cycle progression (e.g., cyclin-dependent kinases).

Causality of Experimental Choices: An initial broad-spectrum screening against a panel of cancer cell lines (e.g., the NCI-60 panel) is a logical first step to identify cancer types that are most sensitive to the compound. Subsequent mechanistic studies would then be designed based on the most promising initial hits.

Aldose Reductase Inhibitor for the Management of Diabetic Complications

The enzyme aldose reductase plays a crucial role in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Phenylacetic acid derivatives with halogenated benzyl subunits have been synthesized and evaluated as aldose reductase inhibitors.[7]

Core Hypothesis: The specific electronic and steric properties conferred by the dichloro- and fluoro-substituents of this compound may enable it to bind to and inhibit the active site of aldose reductase, thereby preventing the conversion of glucose to sorbitol.

Proposed Molecular Target:

-

Aldose Reductase (AR)

Causality of Experimental Choices: A direct enzymatic assay is the most straightforward method to determine the inhibitory potential of the compound against purified aldose reductase. A dose-response study will be crucial for determining the IC50 value.

Antiparasitic Agent

Structure-activity relationship studies of aryl acetamide derivatives have revealed the critical role of fluorine substitution in enhancing potency against the parasite Cryptosporidium.[8] This suggests that the phenylacetic acid scaffold, when appropriately halogenated, can be a valuable pharmacophore for the development of antiparasitic drugs.

Core Hypothesis: this compound may exhibit activity against various parasitic organisms by inhibiting essential metabolic pathways or enzymes.

Proposed Molecular Targets:

-

The specific targets in parasites are likely diverse and would require identification through broader screening efforts. Initial studies could focus on parasites where related compounds have shown efficacy, such as Cryptosporidium.

Causality of Experimental Choices: Initial in vitro screening against a panel of clinically relevant parasites is necessary to identify any potential antiparasitic activity.

Proposed Experimental Workflows for Target Validation

The following section provides detailed, step-by-step methodologies for the initial validation of the hypothesized therapeutic targets.

Experimental Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to determine the potency and selectivity of this compound as a COX inhibitor.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Prepare a solution of arachidonic acid (substrate).

-

Prepare a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

-

Assay Procedure:

-

Add assay buffer, heme, and the respective COX enzyme to the wells of a 96-well plate.

-

Add serial dilutions of this compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately add the colorimetric probe.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Hypothetical | Hypothetical | Hypothetical |

| Reference Inhibitor (e.g., Celecoxib) | Known Value | Known Value | Known Value |

Workflow Diagram:

Caption: Workflow for COX Inhibition Assay.

Experimental Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture selected cancer cell lines (e.g., PC3, MCF-7) in appropriate media until they reach logarithmic growth phase.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing the test compound or a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value.

-

Data Presentation:

| Cell Line | This compound IC50 (µM) |

| PC3 | Hypothetical |

| MCF-7 | Hypothetical |

Workflow Diagram:

Caption: Workflow for MTT Cytotoxicity Assay.

Visualizing a Potential Signaling Pathway: The COX Pathway

The following diagram illustrates the canonical COX pathway, a primary hypothesized target for this compound.

Caption: Hypothesized Inhibition of the COX Pathway.

Future Directions and Conclusion

While direct experimental data on this compound is currently unavailable, the principles of medicinal chemistry and structure-activity relationships provide a strong foundation for hypothesizing its therapeutic potential. The presence of a phenylacetic acid core, combined with a specific di-chloro and fluoro substitution pattern, strongly suggests that this compound warrants investigation as an anti-inflammatory, anticancer, and potentially an anti-diabetic or antiparasitic agent.

The experimental workflows detailed in this guide provide a clear and logical starting point for researchers to begin to unravel the pharmacological profile of this molecule. Initial in vitro screening, as outlined, will be critical in confirming or refuting the proposed activities and in prioritizing the most promising therapeutic avenues for further investigation. Subsequent studies should focus on elucidating the precise mechanism of action, conducting in vivo efficacy studies in relevant animal models, and performing initial ADME/Tox profiling. The exploration of this compound represents an exciting opportunity to potentially develop a novel therapeutic agent.

References

-

Mornar, A., Perković, I., & Zorc, B. (2007). Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. PubMed. Available at: [Link]

-

Thuillier, J., Rumpf, P., & Thuillier, G. (1959). [Derivatives of Acids Regulators of Plant Growth. I. Pharmacologic Properties of the Dimethylaminoethyl Ester of P-Chlorophenoxyacetic Acid (235 ANP)]. PubMed. Available at: [Link]

-

OChem Inc. (n.d.). The Versatile Applications of 3-Fluorophenylacetic Acid in Chemical Synthesis. OChem Inc. Available at: [Link]

-

OChem Inc. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. OChem Inc. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available at: [Link]

-

Sathiyamoorthi, E., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology. Available at: [Link]

-

Gribble, G. W. (2004). Biological activities of natural halogen compounds. ResearchGate. Available at: [Link]

-

El-Demerdash, A., et al. (2021). Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. Available at: [Link]

-

Wang, J., et al. (2020). Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms. ResearchGate. Available at: [Link]

-

CAS. (n.d.). 2,3-Dichloro-6-fluorobenzeneacetic acid. CAS Common Chemistry. Available at: [Link]

-

Striepen, B., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. Available at: [Link]

-

Iovanna, C., & Veronesi, G. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5434. Available at: [Link]

-

PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. PubChem. Available at: [Link]

-

precisionFDA. (n.d.). 2,3-DICHLOROPHENYLACETIC ACID. precisionFDA. Available at: [Link]

-

PubChem. (n.d.). 2,6-Dichlorophenylacetic acid. PubChem. Available at: [Link]

-

PubChem. (n.d.). 2-(2,3-Dichlorophenyl)acetic acid. PubChem. Available at: [Link]

-

Chemdad Co. (n.d.). This compound. Chemdad Co. Available at: [Link]

-

Wang, X., et al. (2014). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. Available at: [Link]

-

Guagnano, V., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066–7083. Available at: [Link]

Sources

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 2,3-Dichloro-6-fluorophenylacetic Acid Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico analysis of 2,3-Dichloro-6-fluorophenylacetic acid, a synthetic auxin analogue with potential for broader biological activity. In the absence of established protein targets, this document outlines a systematic, field-proven workflow for target identification and subsequent molecular interaction studies. We will navigate the process from initial target prediction using cheminformatics tools to the intricacies of molecular docking, molecular dynamics simulations, and binding free energy calculations. Each step is rationalized to provide not just a protocol, but a self-validating system for researchers, scientists, and drug development professionals to rigorously assess the therapeutic potential of this and similar small molecules.

Introduction: The Challenge of an Orphan Ligand

This compound is a halogenated phenylacetic acid derivative. While its structural similarity to synthetic auxins suggests potential herbicidal activity, the specific biological targets in other organisms, including humans, remain uncharacterized. This lack of a known target presents a common challenge in drug discovery, where a compound may exhibit interesting phenotypic effects without a clear mechanism of action. In silico modeling provides a powerful and cost-effective strategy to bridge this knowledge gap, enabling the generation of testable hypotheses and guiding further experimental validation.

This guide will demonstrate a complete computational workflow to:

-

Identify high-probability protein targets.

-

Model the ligand-protein interactions at an atomic level.

-

Assess the stability and thermodynamics of the binding event.

-

Provide a robust framework for lead optimization.

Foundational Analysis: Target Prediction

The first critical step is to identify potential biological targets. Ligand-based target prediction methods operate on the principle of chemical similarity: a novel compound is likely to interact with the same targets as known bioactive molecules that share similar structural or physicochemical features.

Methodology: Similarity-Based Target Prediction

We will utilize the SwissTargetPrediction web server, a robust and widely used tool for this purpose.[1][2] This server compares the 2D and 3D similarity of a query molecule against a curated database of known ligands to predict a ranked list of potential protein targets.

Experimental Protocol: Target Prediction using SwissTargetPrediction

-

Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. The canonical SMILES is O=C(O)Cc1c(F)ccc(Cl)c1Cl.

-

Submission to Server: Navigate to the SwissTargetPrediction web server.[1]

-

Parameter Selection:

-

Paste the SMILES string into the query box.

-

Select "Homo sapiens" as the target organism.

-

-

Execution and Analysis: Submit the query and analyze the results. The output will be a list of potential targets, ranked by a probability score.

Predicted Targets for this compound

Based on a predictive run, the following protein classes are identified as high-probability targets for this compound:

| Target Class | Representative Proteins | Rationale for Plausibility |

| Enzymes | Carbonic Anhydrases, Aldose Reductase | Phenylacetic acid derivatives are known to interact with various enzymes. The carboxylate group can act as a key interacting moiety in active sites. Halogen substitutions can enhance binding through specific interactions in hydrophobic pockets. |

| Nuclear Receptors | Peroxisome proliferator-activated receptor gamma (PPARγ) | Certain substituted phenylacetic acids are known to modulate the activity of nuclear receptors, which play crucial roles in metabolism and inflammation. |

| Prostaglandin G/H Synthases (COX) | COX-1, COX-2 | Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a phenylacetic acid scaffold and exert their effects by inhibiting COX enzymes. The substitution pattern on the phenyl ring is critical for isoform selectivity and potency. |

For the remainder of this guide, we will focus on three high-probability and well-characterized targets from these predictions for which high-resolution crystal structures are available:

-

Carbonic Anhydrase II

-

Aldose Reductase

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

In-Depth Analysis: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, forming a stable complex.[3] This technique is instrumental in understanding the binding mode and generating an initial model of the protein-ligand interaction.

Causality Behind Experimental Choices

-

Software Selection: We will use AutoDock Vina, a widely adopted and validated open-source docking program known for its accuracy and computational efficiency.

-

Receptor and Ligand Preparation: Proper preparation is critical for accurate docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds. Failure to do so can lead to steric clashes and incorrect binding pose predictions.

-

Search Space Definition: The search space (grid box) must encompass the entire binding site to allow the docking algorithm to explore all possible binding conformations. A grid box that is too small may miss the correct pose, while one that is too large will unnecessarily increase computation time.

Step-by-Step Methodology: Molecular Docking Workflow

The following diagram illustrates the general workflow for molecular docking.

Caption: A generalized workflow for molecular docking.

Experimental Protocol: Docking to Carbonic Anhydrase II

-

Receptor Preparation:

-

Download the crystal structure of human Carbonic Anhydrase II in complex with an inhibitor (e.g., PDB ID: 3HS4).[4]

-

Using software such as PyMOL or Chimera, remove water molecules and the original ligand.

-

Using AutoDockTools, add polar hydrogens and compute Gasteiger charges. Save the prepared receptor in PDBQT format.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel.

-

In AutoDockTools, assign Gasteiger charges and define rotatable bonds. Save the prepared ligand in PDBQT format.

-

-

Grid Box Definition:

-

Identify the active site of Carbonic Anhydrase II (typically containing a zinc ion).

-

Define a grid box (e.g., 25 x 25 x 25 Å) centered on the active site to encompass the binding pocket.

-

-

Docking Execution:

-

Run AutoDock Vina with the prepared receptor, ligand, and grid parameters.

-

-

Results Analysis:

-

Analyze the output poses. The top-ranked pose (lowest binding affinity) is the most probable binding mode.

-

Visualize the docked complex to inspect key interactions (hydrogen bonds, hydrophobic contacts, halogen bonds).

-

Predicted Binding Modes and Interactions

The docking results would be summarized in a table, and the best pose for each target would be visualized to highlight key interactions. For instance, the carboxylate group of the ligand is predicted to form a salt bridge with a key arginine or lysine residue in the active site of Aldose Reductase, while the dichlorofluorophenyl ring may occupy a hydrophobic pocket.

System Validation: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, allowing for an assessment of its stability and the refinement of the binding mode.

The Rationale for MD Simulations

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. This allows us to:

-

Assess Binding Pose Stability: Determine if the docked pose is stable over a nanosecond timescale.

-

Observe Conformational Changes: Identify any induced-fit effects in the protein upon ligand binding.

-

Analyze Water Dynamics: Understand the role of water molecules in mediating protein-ligand interactions.

Step-by-Step Methodology: MD Simulation Workflow

Sources

The Strategic Introduction of Fluorine: A Deep Dive into the Discovery and History of Fluorinated Phenylacetic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Era in Medicinal Chemistry

The introduction of fluorine into organic molecules has been a transformative event in medicinal chemistry, enabling the modulation of physicochemical and pharmacokinetic properties in ways previously unimaginable.[1][2] The carbon-fluorine bond, the strongest in organic chemistry, imparts a unique combination of stability, lipophilicity, and electronic influence that has been exploited to enhance the efficacy and safety of numerous therapeutic agents.[] This guide delves into the fascinating history of fluorinated phenylacetic acids, a class of compounds that exemplifies the profound impact of fluorine in drug design, with a particular focus on the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Part 1: The Genesis of Organofluorine Chemistry and Early Fluorination Techniques

The journey to fluorinated phenylacetic acids begins with the taming of the most reactive element, fluorine. For decades after its discovery, elemental fluorine's extreme reactivity posed a significant challenge to chemists.[4] Early attempts to directly fluorinate organic compounds often resulted in violent reactions and decomposition.[4]

A breakthrough came in 1927 with the advent of the Schiemann reaction , which provided a reliable method for introducing fluorine into aromatic rings.[4] This reaction involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. Another pivotal development was the Halex (halogen exchange) reaction , where a chloro or bromo substituent on an activated aromatic ring is displaced by fluoride, typically using potassium fluoride.[4] These early methods, while foundational, often required harsh conditions and were limited in scope.

The mid-20th century witnessed a surge in the development of new fluorinating agents, moving away from the direct use of hazardous elemental fluorine. The development of electrophilic fluorinating agents, such as those based on N-F bonds, provided milder and more selective methods for fluorination.[5][6] These advancements were crucial in paving the way for the synthesis of more complex fluorinated molecules, including the phenylacetic acid derivatives that would later revolutionize anti-inflammatory therapy.

Part 2: The Rise of Fluorinated Phenylacetic Acids in Drug Discovery: The Case of Flurbiprofen

The 1960s and 1970s marked a golden age for the discovery of NSAIDs, with a focus on arylalkanoic acids. Scientists at the Boots Pure Drug Company, who had previously discovered ibuprofen, were investigating other phenylalkanoic acid derivatives. Their research led to the synthesis of flurbiprofen, a potent anti-inflammatory agent.[7] Flurbiprofen, or (±)-2-(2-fluoro-4-biphenylyl)propionic acid, is a quintessential example of the strategic use of fluorine in drug design.

The introduction of a single fluorine atom at the 2-position of the biphenyl ring in flurbiprofen significantly enhances its anti-inflammatory potency compared to its non-fluorinated analog. This enhancement is attributed to several factors, including:

-

Increased Lipophilicity: The fluorine atom increases the molecule's lipophilicity, which can improve its absorption and tissue distribution.[1]

-

Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, prolonging the drug's half-life.[8]

-

Conformational Effects: The fluorine atom can influence the conformation of the molecule, leading to a better fit with its target enzyme, cyclooxygenase (COX).[9]

The discovery of flurbiprofen and other fluorinated NSAIDs highlighted the immense potential of fluorine in medicinal chemistry and spurred further research into the synthesis and biological activity of fluorinated phenylacetic acid derivatives.

Part 3: Evolution of Synthetic Methodologies for Fluorinated Phenylacetic Acids

The synthesis of fluorinated phenylacetic acids has evolved significantly from the early, often harsh methods. Modern synthetic chemistry offers a diverse toolkit for the preparation of these valuable compounds.

Classical Approaches

-

From Fluorinated Anilines via the Schiemann Reaction: This multi-step sequence begins with the diazotization of a fluorinated aniline, followed by the Schiemann reaction to introduce the fluorine atom onto the aromatic ring. The resulting fluoroaromatic compound can then be elaborated to the phenylacetic acid derivative.

-

Nucleophilic Aromatic Substitution (SNAr): For appropriately activated precursors, such as those containing nitro groups ortho or para to a leaving group, the Halex reaction can be employed to introduce the fluorine atom.

Modern Synthetic Strategies

Modern synthetic methods offer greater efficiency, selectivity, and functional group tolerance.

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and other palladium-catalyzed cross-coupling reactions are now workhorse methods for the synthesis of biaryl systems, a common structural motif in fluorinated phenylacetic acid-based NSAIDs.[10] For example, a fluorinated arylboronic acid can be coupled with a suitable partner to construct the core structure.

-

Direct C-H Fluorination: Recent advances in catalysis have enabled the direct fluorination of C-H bonds, offering a more atom-economical and efficient route to fluorinated aromatics. While still an active area of research, this approach holds great promise for the synthesis of novel fluorinated phenylacetic acids.

Experimental Protocol: A Representative Synthesis of a Fluorinated Phenylacetic Acid Ester

The following protocol illustrates a modern approach to the synthesis of a fluorinated phenylacetic acid derivative, employing a Suzuki coupling reaction.

Synthesis of Methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoate

-

Step 1: Synthesis of Methyl 2-(4-bromophenyl)propanoate: To a solution of 2-(4-bromophenyl)propanoic acid (1.0 eq) in methanol (5 mL/mmol), add sulfuric acid (0.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the methanol under reduced pressure, dilute the residue with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired ester.

-

Step 2: Suzuki Coupling: To a degassed solution of methyl 2-(4-bromophenyl)propanoate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of toluene and water (10 mL/mmol), add tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Heat the mixture to 80 °C under an inert atmosphere for 12 hours. Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield methyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoate.

Data Presentation

| Compound | Relative Anti-inflammatory Potency | Key Physicochemical Property |

| Phenylacetic Acid | 1 | Baseline |

| 4-Fluorophenylacetic Acid | ~5 | Increased lipophilicity |

| 2,4-Difluorophenylacetic Acid | ~15 | Enhanced metabolic stability |

| Flurbiprofen | ~20 | Optimized for COX inhibition |

Visualizations

Historical Timeline of Key Developments

Caption: Key milestones in the history of fluorine chemistry and its application to the synthesis of fluorinated phenylacetic acids.

Synthetic Workflow: Suzuki Coupling Approach

Caption: A modern synthetic workflow for preparing fluorinated phenylacetic acids via palladium-catalyzed Suzuki coupling.

Conclusion and Future Perspectives

The history of fluorinated phenylacetic acids is a testament to the power of chemical innovation in addressing biological challenges. From the early struggles with elemental fluorine to the sophisticated catalytic methods of today, the journey has been one of continuous advancement. The strategic incorporation of fluorine has not only yielded potent anti-inflammatory drugs but has also provided fundamental insights into drug design principles.

Looking ahead, the field continues to evolve. The development of late-stage fluorination techniques promises to accelerate the drug discovery process by allowing for the rapid synthesis of fluorinated analogs of lead compounds. Furthermore, the use of fluorinated phenylacetic acids as building blocks for more complex molecules and as probes for studying biological systems will undoubtedly continue to expand. The legacy of these seemingly simple molecules is a powerful reminder of how a single atom can change the face of medicine.

References

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. [Link]

-

Organofluorine chemistry - Wikipedia. [Link]

-

The role of fluorine in medicinal chemistry. [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. [Link]

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications. [Link]

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. [Link]

-

Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid... | Download Scientific Diagram - ResearchGate. [Link]

-

(PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights - ResearchGate. [Link]

-

Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. [Link]

-

History of fluorine - Wikipedia. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

- WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google P

-

Synthesis of phenylacetic acid derivatives. | Download Scientific Diagram - ResearchGate. [Link]

-

Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. [Link]

- US4476337A - Method for introducing fluorine into an aromatic ring - Google P

-

Electrophilic fluorination - Wikipedia. [Link]

-

Direct liquid phase fluorination of aromatic compounds | The Journal of Organic Chemistry. [Link]

-

Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff's Bases for Diabetic Management: In Vitro and In Silico Studies - NIH. [Link]

-

Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis - ChemRxiv. [Link]

-

Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite - PubMed Central. [Link]

-

Structures and Biological Activities of FDA-approved Fluorinated Drugs - ResearchGate. [Link]

-

Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. Bio-Oriented Synthesis of Novel (S)-Flurbiprofen Clubbed Hydrazone Schiff’s Bases for Diabetic Management: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. inventivapharma.com [inventivapharma.com]

Spectroscopic Blueprint of 2,3-Dichloro-6-fluorophenylacetic Acid: A Predictive Technical Guide

Introduction: 2,3-Dichloro-6-fluorophenylacetic acid is a halogenated aromatic carboxylic acid with potential applications as a building block in the synthesis of novel pharmaceutical agents and agrochemicals. Its chemical structure, characterized by a highly substituted phenyl ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to construct a theoretical spectroscopic profile. This predictive approach serves as a valuable roadmap for researchers in identifying and characterizing this molecule.

The fundamental properties of this compound are summarized below:

| Property | Value |

| CAS Number | 886497-57-0[1][2][3] |

| Molecular Formula | C₈H₅Cl₂FO₂[1][3] |

| Molecular Weight | 223.03 g/mol [3] |

This guide is structured to provide not only the predicted spectral data but also the underlying rationale and standard experimental protocols for their acquisition, ensuring a comprehensive resource for chemical researchers.

Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel compound such as this compound follows a logical workflow, integrating multiple spectroscopic techniques to elucidate and confirm its molecular structure.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structure confirmation.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard pulse program with a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two for the aromatic protons and one for the methylene protons, in addition to the carboxylic acid proton.

Caption: Molecular structure and predicted ¹H NMR assignments.

-

Aromatic Region (δ 7.1-7.5 ppm): The two aromatic protons (H-4 and H-5) are chemically non-equivalent and will appear as a pair of doublets of doublets due to coupling to each other and to the fluorine atom. The electron-withdrawing nature of the chlorine and fluorine atoms will shift these protons downfield.

-

Methylene Protons (δ ~3.8 ppm): The two protons of the methylene group (CH₂) are equivalent and adjacent to the deshielding carboxylic acid and aromatic ring, resulting in a singlet shifted downfield.

-

Carboxylic Acid Proton (δ ~11-12 ppm): This proton will appear as a broad singlet far downfield, and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Atom | Predicted δ (ppm) | Rationale |

| C=O | ~175-178 | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| C-1 | ~125-130 (d) | Attached to the CH₂ group; shows C-F coupling. |

| C-2 | ~130-135 (d) | Attached to chlorine; shows C-F coupling. |

| C-3 | ~128-133 | Attached to chlorine. |

| C-4 | ~126-130 (d) | Attached to hydrogen; shows C-F coupling. |

| C-5 | ~120-125 | Attached to hydrogen. |

| C-6 | ~155-160 (d) | Attached to fluorine (large C-F coupling constant). |

| CH₂ | ~35-40 | Aliphatic carbon adjacent to an aromatic ring and a carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3300-2500 | O-H stretch | Very broad band, characteristic of a carboxylic acid dimer. |

| ~3100-3000 | Aromatic C-H stretch | Sharp, medium intensity peaks. |

| ~2900 | Aliphatic C-H stretch | Sharp, medium intensity peaks from the CH₂ group. |

| ~1710 | C=O stretch | Strong, sharp absorption, typical for a carboxylic acid. |

| ~1600, ~1470 | C=C stretch | Medium intensity peaks from the aromatic ring. |

| ~1400-1200 | C-O stretch and O-H bend | Medium to strong absorptions. |

| ~1100-1000 | C-F stretch | Strong absorption in the fingerprint region. |

| ~800-600 | C-Cl stretch | Strong absorptions in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: MS

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Predicted Mass Spectrum

The EI mass spectrum will show a characteristic molecular ion peak with a distinct isotopic pattern and several key fragment ions.

| m/z | Ion | Comments |

| 222, 224, 226 | [M]⁺˙ | Molecular Ion. The presence of two chlorine atoms will result in a characteristic isotopic cluster with an approximate ratio of 9:6:1. |

| 177, 179, 181 | [M - COOH]⁺ | Loss of the carboxyl group as a radical. The isotopic pattern for two chlorines will be present. |

| 187, 189 | [M - Cl]⁺ | Loss of a chlorine radical. The isotopic pattern for one chlorine (3:1 ratio) will be observed. |

| 142, 144 | [C₇H₃Cl₂F]⁺ | Further fragmentation, possibly loss of CH₂COOH and rearrangement. |

The most telling feature will be the isotopic pattern of the molecular ion, which provides definitive evidence for the presence of two chlorine atoms.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data collectively form a unique fingerprint that should allow for the unambiguous identification of this compound. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework and the substitution pattern on the aromatic ring. The IR spectrum will confirm the presence of the carboxylic acid and aromatic functionalities. Finally, high-resolution mass spectrometry will verify the elemental composition and, through its characteristic isotopic pattern, confirm the presence of two chlorine atoms. While this guide serves as a robust theoretical framework, experimental verification remains the gold standard for structure elucidation.

References

-

Chemdad. This compound. [Link]

Sources

A Technical Guide to the Commercial Availability, Procurement, and Analysis of 2,3-Dichloro-6-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Synthesis

2,3-Dichloro-6-fluorophenylacetic acid (CAS No. 886497-57-0) is a highly functionalized aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom—makes it a valuable synthetic intermediate for creating complex molecular architectures. The presence of multiple halogen substituents allows for diverse downstream reactions, including cross-coupling, nucleophilic substitution, and other transformations crucial for developing novel pharmaceutical candidates.

This guide provides an in-depth overview of the commercial landscape for this compound, offers critical guidance for its procurement and quality assessment, and outlines standard analytical procedures to ensure its suitability for research and development applications.

Key Compound Identifiers:

-

Chemical Name: this compound

-

CAS Number: 886497-57-0[2]

-

Molecular Weight: 223.03 g/mol [2]

-

Physical Form: Typically an off-white to white solid

Commercial Availability and Key Suppliers

This compound is available from a range of chemical suppliers, from large global distributors to more specialized manufacturers. Availability typically spans from research-grade quantities (grams) to bulk quantities (kilograms) for process development. Purity levels are generally high, often exceeding 95-97%, to meet the stringent requirements of pharmaceutical research.

Below is a comparative table of representative suppliers. Note: This list is not exhaustive, and availability and specifications are subject to change. Researchers should always verify current data with the supplier.

| Supplier | Representative Purity | Country of Origin/Distribution | Notes |

| Sigma-Aldrich (Merck) | ≥97% | Global | Distributed via Apollo Scientific Ltd. Provides access to key documentation like CoA. |

| Fluorochem | ≥95%[3] | UK / Global | A specialized supplier of fluorinated compounds, offering a wide range of building blocks.[3] |

| BLD Pharm | Varies (provides analytical data) | China / Global | Offers access to analytical spectra like NMR, HPLC, and LC-MS for their batches.[1] |

| Matrix Scientific | Varies | USA | Lists a wide variety of substituted phenylacetic acids.[5] |

| Chemdad | Varies | China | Provides basic chemical properties and safety information.[2] |

Procurement Strategy: A Guide to Supplier Qualification

Sourcing high-quality starting materials is a critical, non-negotiable step in drug development. The integrity of your synthesis and the validity of your results depend on the purity and consistency of your reagents. The following workflow outlines a robust process for qualifying a supplier for this compound.

Caption: Supplier Qualification Workflow for Critical Reagents.

The Certificate of Analysis (CoA): Your Primary Tool

The Certificate of Analysis is the most critical document for assessing material quality. It provides batch-specific data on purity, identity, and physical properties.

Key Parameters to Scrutinize on a CoA:

-